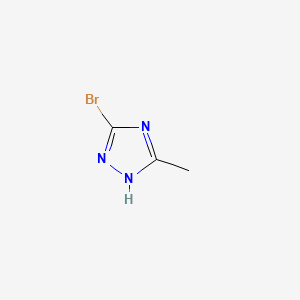![molecular formula C37H39ClN2O4 B1329923 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate CAS No. 75626-98-1](/img/structure/B1329923.png)
2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fenclozine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving histamine receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Fenclozine implique généralement la chloration de la phénylalanine. Le processus commence par la réaction de la phénylalanine avec le chlorure de thionyle pour produire la 4-chlorophénylalanine. Cette réaction est effectuée dans des conditions contrôlées pour garantir la chloration sélective du cycle phényle.
Méthodes de production industrielle : La production industrielle de la Fenclozine implique des processus de chloration à grande échelle, souvent à l'aide de réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes. L'utilisation de catalyseurs et de paramètres réactionnels optimisés garantit un rendement élevé et une pureté élevée du produit final.
Types de réactions :
Oxydation : La Fenclozine peut subir des réactions d'oxydation, en particulier au niveau du groupe amine, conduisant à la formation d'oxydes correspondants.
Réduction : Le composé peut être réduit à sa forme amine dans des conditions spécifiques.
Substitution : Les réactions de substitution halogénée sont courantes, où l'atome de chlore peut être remplacé par d'autres halogènes ou groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Agents halogénants comme le brome ou l'iode en présence d'un catalyseur.
Principaux produits formés :
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
La Fenclozine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Utilisée dans des études impliquant les récepteurs de l'histamine et leur rôle dans les processus physiologiques.
Médecine : Investigée pour ses effets thérapeutiques potentiels dans le traitement des réactions allergiques et des affections inflammatoires.
Industrie : Utilisée dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques.
5. Mécanisme d'action
La Fenclozine exerce ses effets principalement en antagonisant les récepteurs H1 de l'histamine. Cette action inhibe la liaison de l'histamine à ces récepteurs, réduisant ainsi les effets physiologiques de l'histamine tels que la vasodilatation, l'augmentation de la perméabilité vasculaire et la contraction des muscles lisses. Les cibles moléculaires comprennent les récepteurs H1 de l'histamine situés dans divers tissus, y compris les voies respiratoires, le tube digestif et le système nerveux central .
Composés similaires :
Diphenhydramine : Un autre antagoniste des récepteurs H1 de l'histamine, couramment utilisé comme antihistaminique.
Chlorphéniramine : Un antihistaminique de première génération ayant des propriétés similaires.
Loratadine : Un antihistaminique de deuxième génération ayant moins d'effets sédatifs.
Unicité de la Fenclozine : La Fenclozine est unique en raison de sa structure chimique spécifique, qui permet une liaison sélective aux récepteurs H1 de l'histamine.
Mécanisme D'action
Fenclozine exerts its effects primarily by antagonizing histamine H1 receptors. This action inhibits the binding of histamine to these receptors, thereby reducing the physiological effects of histamine such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets include histamine H1 receptors located in various tissues, including the respiratory tract, gastrointestinal tract, and central nervous system .
Similar Compounds:
Diphenhydramine: Another histamine H1 receptor antagonist, commonly used as an antihistamine.
Chlorpheniramine: A first-generation antihistamine with similar properties.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness of Fenclozine: Fenclozine is unique due to its specific chemical structure, which allows for selective binding to histamine H1 receptors.
Propriétés
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39ClN2O4/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30/h2-18,27-28,35H,19-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBBBTQIVQBKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997061 | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-98-1 | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl 3-benzoyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075626981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















